9H-fluoren-9-yl-(4-methylpiperazin-1-yl)methanone
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Overview
Description
9H-fluoren-9-yl-(4-methylpiperazin-1-yl)methanone is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by a fluorenyl group attached to a piperazine ring via a methanone linkage. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-fluoren-9-yl-(4-methylpiperazin-1-yl)methanone typically involves the reaction of fluorenone with 4-methylpiperazine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{Fluorenone} + \text{4-Methylpiperazine} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
9H-fluoren-9-yl-(4-methylpiperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenyl alcohols.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research has explored its potential as an anti-inflammatory agent.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9H-fluoren-9-yl-(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. For example, as an inhibitor of falcipain 2, the compound binds to the active site of the enzyme, preventing it from degrading hemoglobin in the malaria parasite . This inhibition disrupts the parasite’s life cycle and can potentially lead to its eradication.
Comparison with Similar Compounds
Similar Compounds
4-(9H-fluoren-9-yl)piperazin-1-yl)methanone derivatives: These compounds share a similar core structure but may have different substituents that alter their chemical properties and biological activities.
2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)pyrimidine-5-carboxylic acid: This compound has a similar fluorenyl-piperazine linkage but includes additional functional groups that provide distinct reactivity and applications.
Uniqueness
Its ability to inhibit falcipain 2 with high selectivity makes it a promising candidate for antimalarial drug development .
Properties
CAS No. |
54583-31-2 |
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Molecular Formula |
C19H20N2O |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
9H-fluoren-9-yl-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C19H20N2O/c1-20-10-12-21(13-11-20)19(22)18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18H,10-13H2,1H3 |
InChI Key |
YTSYTJBQRKOOPY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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